1,3,3-Trichlorobutane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15187-71-0 |
|---|---|
Molecular Formula |
C4H7Cl3 |
Molecular Weight |
161.45 g/mol |
IUPAC Name |
1,3,3-trichlorobutane |
InChI |
InChI=1S/C4H7Cl3/c1-4(6,7)2-3-5/h2-3H2,1H3 |
InChI Key |
VHRSGZSWEJBMSI-UHFFFAOYSA-N |
SMILES |
CC(CCCl)(Cl)Cl |
Canonical SMILES |
CC(CCCl)(Cl)Cl |
Other CAS No. |
15187-71-0 |
Synonyms |
1,3,3-Trichlorobutane |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1,3,3 Trichlorobutane
Directed Halogenation Processes
Directed halogenation stands as the principal avenue for the synthesis of 1,3,3-trichlorobutane. This approach leverages the controlled reaction of chlorine or other chlorinating agents with specific organic substrates.
Chlorination of Butane (B89635) and Butene Precursors
The synthesis of this compound can be approached through the chlorination of butane or butene derivatives. ontosight.aiontosight.ai However, the direct chlorination of alkanes like butane typically results in a mixture of chlorinated isomers, making the isolation of a specific product such as this compound challenging. google.comlibretexts.org This lack of selectivity arises because multiple hydrogen atoms on the alkane can be substituted by chlorine atoms, leading to a variety of monochlorinated, dichlorinated, and even more highly chlorinated products. libretexts.org For example, the chlorination of methane (B114726) doesn't stop cleanly at the monochlorinated stage and can proceed to form dichloromethane, trichloromethane, and tetrachloromethane. libretexts.org Similarly, the chlorination of butene can also yield a complex mixture of addition and substitution products.
Specific Routes from Dichlorobutane Isomers
A more refined strategy for synthesizing this compound involves the further chlorination of specific dichlorobutane isomers. This method offers the potential for greater control over the reaction outcome.
The reaction of 2,2-dichlorobutane (B1583581) with a halogenating agent represents a potential, though not extensively documented, route to this compound. In principle, a hydrogen atom on the third carbon of 2,2-dichlorobutane could be substituted by a chlorine atom. The feasibility and selectivity of this reaction would heavily depend on the choice of the halogenating agent and the reaction conditions. For instance, under basic conditions, 2,2-dichlorobutane is known to undergo elimination reactions to form alkenes. With aqueous potassium hydroxide (B78521), it hydrolyzes to form butan-2-one. doubtnut.com Therefore, conditions favoring substitution over elimination would be critical.
The position of substitution in an alkane or a substituted alkane is dictated by the stability of the radical intermediate formed during the reaction. The general order of radical stability is tertiary > secondary > primary. Consequently, hydrogen abstraction is most likely to occur at the carbon atom that forms the most stable radical.
In the case of chlorinating a dichlorobutane isomer, the pre-existing chlorine atoms exert a significant electronic influence on the molecule. The electron-withdrawing nature of chlorine can destabilize a radical on an adjacent carbon atom. This effect can alter the expected product distribution based on simple statistical factors. For example, in the free-radical chlorination of 1-chlorobutane (B31608), the formation of 1,3-dichlorobutane (B52869) is significantly favored over other isomers like 1,1- and 1,2-dichlorobutane. This preference is attributed to the deactivating effect of the chlorine atom on the C1 and C2 positions, making the hydrogens on the C3 position more susceptible to abstraction. This suggests that starting with a dichlorobutane could strategically direct further chlorination to a specific carbon.
Product Distribution in the Chlorination of 1-Chlorobutane
| Product | Experimental Yield (%) |
|---|---|
| 1,1-Dichlorobutane | 6 |
| 1,2-Dichlorobutane | 24 |
| 1,3-Dichlorobutane | 48 |
Radical and Ionic Chlorination Mechanisms
The chlorination of alkanes and their derivatives can proceed via either a free-radical or an ionic mechanism, largely dependent on the reaction conditions.
Free-radical halogenation is a chain reaction that is typically initiated by ultraviolet (UV) light or heat. wikipedia.orgnumberanalytics.com This process is characterized by three distinct stages: initiation, propagation, and termination. aakash.ac.inlibretexts.org Metal ions can also be used to catalyze the chlorination of substrates by N-chloroamines and imides in acidic media, which proceeds through a free radical chain mechanism. cdnsciencepub.com
The initiation step is the critical first phase where the reactive halogen radicals are generated. aakash.ac.inlibretexts.org This is an energy-intensive step that can be achieved through several pathways:
Homolytic Cleavage of Chlorine: The most direct method involves the homolytic cleavage of the chlorine-chlorine bond in a Cl₂ molecule to produce two chlorine radicals (Cl•). numberanalytics.combyjus.com This process requires an input of energy, typically in the form of heat or UV light. byjus.commsu.edu
Cl₂ + energy (hν or heat) → 2 Cl•
Use of Radical Initiators: Alternatively, radical initiators can be employed to start the chain reaction under milder conditions. Compounds like sulfuryl chloride (SO₂Cl₂) in the presence of an initiator such as 2,2'-azobis(cyclohexanenitrile) (ABCN) can serve as a source of chlorine radicals. The initiator decomposes upon heating to form radicals, which then react with the chlorinating agent to produce the chain-carrying chlorine radicals.
Initiator + heat → 2 R• R• + SO₂Cl₂ → RCl + •SO₂Cl •SO₂Cl → SO₂ + Cl•
Metal Ion Catalysis: In certain systems, metal ions like cuprous chloride (CuCl) or ferrous sulfate (B86663) (FeSO₄) can initiate the radical chlorination process when using N-chloro compounds as the chlorinating agents. cdnsciencepub.com
Once initiated, the chlorine radicals can then participate in the propagation steps, leading to the formation of the chlorinated product and regenerating another radical to continue the chain. byjus.com
Chain Propagation Steps
The formation of this compound via free-radical chlorination proceeds through a series of chain propagation steps. This stage of the reaction is a cycle where a radical reacts to form a new radical, which continues the chain. The process begins after the initiation step, where chlorine molecules (Cl₂) are homolytically cleaved by UV light or heat to form chlorine radicals (Cl•). google.com
The synthesis of this compound likely involves the successive chlorination of butane. The initial chlorination of butane can produce 1-chlorobutane and 2-chlorobutane. pcc.eu Further chlorination of these monochlorinated butanes can lead to various dichlorobutanes. To obtain this compound, a plausible pathway involves the chlorination of 1,3-dichlorobutane or 3,3-dichlorobutane, though the direct multi-chlorination of butane in a single process is also possible, albeit less selective.
The key propagation steps to form a trichlorobutane radical, which then leads to this compound, are as follows:
Hydrogen Abstraction: A chlorine radical (Cl•) abstracts a hydrogen atom from a dichlorobutane molecule. The selectivity of this abstraction is crucial. Tertiary hydrogens are generally more reactive than secondary, which are more reactive than primary hydrogens. lumenlearning.com In the case of forming the precursor radical for this compound, a hydrogen atom is abstracted from the C-1 or C-3 position of a dichlorinated butane. For instance, abstracting a hydrogen from the C-3 position of 1,3-dichlorobutane would be a key step.
CH₃-CHCl-CH₂-CH₂Cl + Cl• → •CH₂-CHCl-CH₂-CH₂Cl + HCl
CH₃-CHCl-CH₂-CH₂Cl + Cl• → CH₃-CCl•-CH₂-CH₂Cl + HCl
CH₃-CHCl-CH₂-CH₂Cl + Cl• → CH₃-CHCl-CH•-CH₂Cl + HCl
CH₃-CHCl-CH₂-CH₂Cl + Cl• → CH₃-CHCl-CH₂-CHCl• + HCl
Radical Reaction with Chlorine: The resulting alkyl radical then reacts with a molecule of chlorine (Cl₂) to form the trichlorobutane and a new chlorine radical, which continues the chain.
CH₃-CCl•-CH₂-CH₂Cl + Cl₂ → CH₃-CCl₂-CH₂-CH₂Cl + Cl• (leading to this compound)
Chain Termination Reactions
The chain reaction is eventually terminated when two free radicals combine to form a stable, non-radical product. These termination steps remove the reactive intermediates from the reaction mixture, thus halting the propagation cycle. google.com Several termination possibilities exist in the synthesis of this compound:
Combination of two chlorine radicals: Cl• + Cl• → Cl₂
Combination of a chlorine radical and an alkyl radical: R• + Cl• → R-Cl (where R• is any of the butyl or chlorinated butyl radicals)
Combination of two alkyl radicals: R• + R• → R-R
The probability of termination reactions increases as the concentration of radical species becomes higher. At the beginning of the reaction, the concentration of radicals is low, and propagation steps are more likely. As the reaction proceeds and the concentration of reactants decreases, termination steps become more significant.
Optimization of Synthetic Conditions
To enhance the yield and selectivity of this compound, careful control of the reaction conditions is essential.
Catalyst Influence on Reaction Pathways
While free-radical chlorination can be initiated by UV light or heat, catalysts can be employed to influence the reaction pathway and improve selectivity. lumenlearning.comlibretexts.org
Phase-Transfer Catalysts: In reactions involving immiscible aqueous and organic phases, phase-transfer catalysts can facilitate the transport of reactants across the phase boundary, potentially increasing the reaction rate.
Metal Catalysts: Certain metal complexes, such as those of rhodium and copper, have been shown to catalyze C-H activation and functionalization, including halogenation. rsc.org These catalysts can offer higher regioselectivity compared to non-catalyzed free-radical processes by proceeding through different mechanisms, such as carbene or nitrene insertion, although their application to the specific synthesis of this compound is not widely documented. For instance, dirhodium catalysts have been used for C-H mono-insertion products. rsc.org Hypervalent iodine compounds have also been investigated as catalysts for regioselective chlorination of alkanes in the presence of a chlorine source like sodium chloride. google.com
Zeolite Catalysts: In industrial processes, zeolite catalysts can be used in cracking and isomerization reactions. physicsandmathstutor.com For chlorination, they can influence product distribution by shape-selective catalysis, where the pore structure of the zeolite favors the formation of specific isomers.
The choice of catalyst can significantly alter the product distribution by stabilizing certain radical intermediates or transition states over others, thus directing the chlorination to a specific carbon atom.
Solvent Effects on Product Distribution
The solvent in which the chlorination is carried out can have a profound effect on the selectivity of the reaction. rsc.orgresearchgate.net Solvents can be broadly categorized based on their interaction with the chlorine radical.
Inert Solvents: Solvents like perfluorocarbons are considered inert and have minimal impact on the intrinsic reactivity of the chlorine radical.
Complex-Forming Solvents: Aromatic solvents such as benzene (B151609) and carbon disulfide can form π-complexes with chlorine atoms. researchgate.net These complexed radicals are less reactive and therefore more selective, leading to a different product distribution than in the gas phase or in inert solvents. The increased selectivity arises because the less reactive radical has more time to discriminate between the different types of C-H bonds.
Hydrogen-Bonding Solvents: Solvents capable of hydrogen bonding can solvate the transition state, which can also alter the selectivity of the reaction.
The table below illustrates the general effect of solvents on the relative selectivity of chlorination of 2,3-dimethylbutane, providing insight into how solvent choice can steer product formation.
| Solvent | Relative Selectivity (Tertiary/Primary C-H) |
| Gas Phase | 3.6 |
| Carbon Tetrachloride | 3.9 |
| Carbon Disulfide | 25 |
| Benzene | 7.1 |
This table demonstrates the principle of solvent effects on selectivity in a model alkane and is for illustrative purposes.
For the synthesis of this compound, a solvent that enhances the selectivity for chlorination at the tertiary C-3 position would be desirable.
Temperature and Pressure Parameters in Chemical Processes
Temperature and pressure are critical parameters in controlling the rate and selectivity of free-radical chlorination. google.comnumberanalytics.com
Temperature: Increasing the reaction temperature generally increases the reaction rate. masterorganicchemistry.com However, it often leads to a decrease in selectivity. osti.gov At higher temperatures, the chlorine radical becomes more reactive and less discriminating between the different types of hydrogen atoms, leading to a product distribution that is closer to what would be expected from statistical probability. masterorganicchemistry.com Lowering the temperature can enhance selectivity, favoring the abstraction of the most reactive hydrogen atoms. For instance, the chlorination of 2-chloropropane (B107684) shows increased selectivity at lower temperatures. osti.gov
Pressure: For gas-phase reactions, pressure influences the concentration of reactants and thus the reaction rate. Higher pressures can increase the frequency of molecular collisions, leading to a faster reaction. In liquid-phase reactions, pressure is less of a factor for reaction rates unless gaseous reactants are used. For the chlorination of butane, which is a gas at room temperature, the pressure would need to be sufficient to maintain it in the liquid phase if the reaction is conducted in a liquid solvent. pcc.eu Pressures ranging from 1 atm to 300 atm have been considered for the halogenation of alkanes. google.com
The interplay of temperature and pressure must be carefully optimized to achieve a desirable balance between reaction rate and selectivity for the synthesis of this compound.
| Parameter | Effect on Rate | Effect on Selectivity |
| Increasing Temperature | Increases | Decreases |
| Decreasing Temperature | Decreases | Increases |
| Increasing Pressure (for gaseous reactants) | Increases | Generally minor effect |
This table provides a general overview of the effects of temperature and pressure on free-radical chlorination.
Chemical Reactivity and Transformation Pathways of 1,3,3 Trichlorobutane
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a chloride ion, by a nucleophile. The structure of 1,3,3-trichlorobutane, featuring a tertiary carbon atom bonded to two chlorine atoms (C3) and a secondary carbon bonded to one chlorine atom (C1), suggests that substitution reactions can proceed through different mechanisms at these sites.
Mechanistic Studies of Halogen Displacement
The displacement of halogens in polychlorinated alkanes can occur via S\N1 or S\N2 mechanisms, depending on the substrate structure, nucleophile, solvent, and temperature. For this compound, the tertiary carbon at the C3 position would be expected to favor an S\N1-type mechanism due to the formation of a relatively stable tertiary carbocation upon departure of a chloride ion. The secondary carbon at the C1 position, however, could undergo substitution via either an S\N1 or S\N2 pathway.
In general, studies on polychlorinated alkanes have shown that nucleophilic substitution is a viable pathway for forming new bonds. For instance, research has demonstrated the efficient carbon-sulfur bond formation through the microwave-assisted nucleophilic substitution of thiols to polychloroalkanes without the need for a transition-metal catalyst. cdnsciencepub.comdntb.gov.ua This suggests that similar reactions could be possible with this compound, where a thiol acts as the nucleophile to displace a chloride ion.
Stereochemical Outcomes of Substitution
The stereochemical outcome of a nucleophilic substitution reaction is directly linked to its mechanism. An S\N2 reaction, which involves a backside attack by the nucleophile, results in an inversion of stereochemistry at the chiral center. Conversely, an S\N1 reaction proceeds through a planar carbocation intermediate, which can be attacked from either face, leading to a racemic mixture of enantiomers.
Given that this compound possesses a chiral center at the C3 position, the stereochemical outcome of substitution at this site would be highly dependent on the reaction conditions. If the reaction proceeds through an S\N1 mechanism, racemization is expected. If an S\N2 mechanism were to occur at the C1 position (if it is chiral due to isotopic labeling, for example), then inversion of configuration at that center would be anticipated.
Reactant Speciation and Kinetic Analysis
The rate of nucleophilic substitution reactions in polychlorinated alkanes is influenced by several factors. For an S\N1 reaction, the rate-determining step is the formation of the carbocation, and thus the reaction rate is primarily dependent on the concentration of the alkyl halide. For an S\N2 reaction, the rate depends on the concentration of both the alkyl halide and the nucleophile.
Elimination Reactions
Elimination reactions of alkyl halides lead to the formation of alkenes through the removal of a hydrogen atom and a halogen from adjacent carbon atoms. In the case of this compound, elimination reactions, specifically dehydrochlorination, can result in the formation of various unsaturated halogenated butane (B89635) derivatives.
Dehydrochlorination Pathways
Dehydrochlorination can proceed through either an E1 or E2 mechanism. The E2 mechanism is a one-step process where a strong base removes a proton, and the leaving group departs simultaneously. The E1 mechanism is a two-step process involving the formation of a carbocation intermediate, followed by the removal of a proton by a base.
For this compound, dehydrochlorination can occur from different positions, leading to a mixture of products. The presence of a tertiary carbon with two chlorine atoms and adjacent protons makes it a likely site for elimination reactions. Studies on the electrochemical reduction of aliphatic gem-polychlorides have shown that the successive removal of chloride ions can occur, leading to unsaturated products. nih.govacs.org This suggests that under appropriate conditions, this compound could undergo sequential dehydrochlorination steps. A patent for the dehydrochlorination of the related compound 1,2,3-trichlorobutane (B98501) using sodium hydroxide (B78521) indicates that such reactions are industrially relevant. google.com
Formation of Unsaturated Halogenated Butane Derivatives
The dehydrochlorination of this compound can theoretically yield several unsaturated products. For example, the removal of a proton from C2 and a chlorine from C3 could lead to the formation of 1,3-dichloro-2-butene (B238901) or 3,3-dichloro-1-butene. The exact product distribution would depend on the reaction conditions, particularly the base used and the temperature, and would be governed by Zaitsev's rule (favoring the more substituted alkene) and Hofmann's rule (favoring the less substituted alkene with sterically hindered bases).
The further elimination of HCl from these initial products could lead to the formation of dichlorobutadienes. The synthesis of various halogenated butadienes through the dehydrohalogenation of polychlorinated butanes and butenes is a known synthetic strategy. researchgate.net
Base-Mediated and Thermal Elimination Studies
Elimination reactions of halogenated alkanes, such as this compound, are fundamental transformations that lead to the formation of alkenes through the removal of a hydrogen halide. These reactions can be induced by bases or heat.
Base-Mediated Elimination:
The dehydrochlorination of polychlorinated butanes is a well-established method for the synthesis of dichlorobutenes. While specific studies on this compound are not extensively documented, the reactivity of its isomers, such as 1,2,3-trichlorobutane and 2,2,3-trichlorobutane, provides significant insight into the expected reaction pathways. The reaction of 1,2,3-trichlorobutane with a base is known to yield dichlorobutene (B78561) isomers, which are valuable precursors for the production of chloroprene (B89495).
In a study on the base-promoted dehydrochlorination of 2,2,3-trichlorobutane, the orientation of the elimination was investigated. acs.orgacs.org Such reactions typically follow an E2 (bimolecular elimination) mechanism, where the rate is dependent on the concentration of both the substrate and the base. wikipedia.orgyoutube.com The regioselectivity of the elimination is governed by the stability of the resulting alkene (Zaitsev's rule) and the steric hindrance of the base. For this compound, two primary products of monodehydrochlorination are possible: 1,3-dichloro-2-butene and 3,3-dichloro-1-butene. The use of strong, non-hindered bases like sodium ethoxide or potassium hydroxide in an alcoholic solvent would be expected to facilitate this transformation.
| Reactant | Reagents and Conditions | Major Products | Reference |
|---|---|---|---|
| 1,2,3-Trichlorobutane (analogous compound) | Base (e.g., KOH) | Dichlorobutene isomers | |
| 2,2,3-Trichlorobutane (analogous compound) | Base | (E/Z)-1,2-dichloro-2-butene, 2,3-dichloro-1-butene | acs.orgacs.org |
| 1,2,4-Trichlorobutane (analogous compound) | Strong bases (e.g., NaOEt, KOH) | 1,2-dichlorobutene |
Thermal Elimination:
Oxidation and Reduction Transformations
Selective Oxidation Protocols
The oxidation of chlorinated alkanes can lead to the formation of more oxygenated compounds such as alcohols, aldehydes, ketones, or carboxylic acids. However, selective oxidation can be challenging due to the potential for over-oxidation and side reactions.
For compounds like this compound, oxidation would likely target the C-H bonds. The presence of electron-withdrawing chlorine atoms can influence the reactivity of the adjacent C-H bonds. While specific chemical oxidation protocols for this compound are not well-documented, general oxidizing agents for hydrocarbons, such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3), could potentially be employed, although controlling the selectivity would be a significant hurdle.
Biocatalytic approaches offer a more selective alternative. Microorganisms, particularly those with monooxygenase enzymes, have been shown to cometabolize chlorinated alkanes. researchgate.netnih.gov For example, butane-grown microorganisms can transform chloroform (B151607) and 1,1,1-trichloroethane. researchgate.net It is plausible that similar enzymatic systems could oxidize this compound at specific positions, potentially leading to chlorinated butanols.
Controlled Reduction Strategies
The reduction of chlorinated alkanes involves the replacement of a chlorine atom with a hydrogen atom, leading to less chlorinated or fully dehalogenated products.
Chemical Reduction:
Common reducing agents for alkyl halides include metal hydrides like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. These methods are generally effective for the reduction of C-Cl bonds. For this compound, controlled reduction could potentially lead to a mixture of dichlorobutanes, monochlorobutanes, and ultimately butane, depending on the reaction conditions and the stoichiometry of the reducing agent.
| Reactant Class | Reagents and Conditions | General Products | Reference |
|---|---|---|---|
| Chlorinated Alkanes | LiAlH4 | Hydrocarbons | |
| Chlorinated Alkanes | H2, Catalyst (e.g., Pd/C) | Hydrocarbons |
Catalytic Hydrogenation:
Catalytic hydrogenation over a noble metal catalyst, such as palladium on carbon (Pd/C), is a common method for the dehalogenation of alkyl halides. This process involves the heterolytic cleavage of the C-Cl bond on the catalyst surface followed by hydrogenation. The selectivity of this process can sometimes be controlled to achieve partial dehalogenation. For example, the selective hydrogenation of 1,3-butadiene (B125203) has been studied extensively, demonstrating the potential for controlled catalytic reactions on butane backbones. nih.gov
Isomerization and Rearrangement Studies
Isomerization and rearrangement reactions of chlorinated alkanes can occur under various conditions, often catalyzed by Lewis acids or initiated by heat or light. These reactions can lead to the migration of chlorine atoms or rearrangement of the carbon skeleton.
While there is no direct evidence in the reviewed literature for the isomerization or rearrangement of this compound itself, studies on related compounds suggest that such transformations are possible. For instance, rearrangement with the migration of an allylic chlorine has been observed in poly(1,1,2- and 1,2,3-trichlorobuta-1,3-diene) chains. researchgate.net Additionally, the isomerization of 1,4-dichloro-2-butene to 3,4-dichlorobutene-1 is a known industrial process. google.com
The presence of a tertiary carbon atom bonded to two chlorine atoms in this compound might provide a site for potential rearrangements under certain conditions, possibly involving carbocationic intermediates if a Lewis acid catalyst is employed. However, without specific experimental data, any proposed rearrangement pathway for this compound remains speculative.
Computational and Theoretical Chemistry of 1,3,3 Trichlorobutane
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to predict the geometric and electronic properties of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock) are central to these investigations, providing a foundational understanding of the molecule's intrinsic characteristics. researchgate.net
Electronic Structure and Bonding Analysis
The electronic structure of 1,3,3-trichlorobutane dictates its fundamental chemical properties. A computational analysis would typically involve optimizing the molecule's geometry to find its lowest energy state and then calculating various electronic descriptors.
Key aspects of the analysis include:
Molecular Geometry: Calculating the precise bond lengths, bond angles, and dihedral angles. For instance, the C-Cl bond lengths are influenced by the surrounding atomic arrangement, with typical values for chloroalkanes falling in the range of 1.79 to 1.80 Å for chlorine atoms bonded to sp³ hybridized carbons. ntnu.no
Atomic Charges: Determining the partial charge distribution on each atom. The high electronegativity of chlorine atoms induces a significant partial positive charge on the carbon atoms to which they are attached (C1 and C3), influencing the molecule's polarity and intermolecular interactions.
Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting the molecule's reactivity, particularly in reactions involving nucleophilic or electrophilic attack.
Table 1: Predicted Geometric Parameters for this compound Note: The following data is illustrative and based on typical values from computational studies of similar chlorinated alkanes. Specific experimental or calculated values for this compound are not readily available in the searched literature.
| Parameter | Atom Pair/Triplet | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C1–Cl | ~1.79 | |
| C3–Cl | ~1.80 | |
| C1–C2 | ~1.53 | |
| C2–C3 | ~1.54 | |
| C3–C4 | ~1.53 | |
| **Bond Angles (°) ** | ||
| Cl–C1–C2 | ~109.5 | |
| C1–C2–C3 | ~112.0 | |
| C2–C3–C4 | ~110.0 |
Conformational Isomerism and Energy Minima
This compound exhibits conformational isomerism due to rotation around its single carbon-carbon bonds. These different spatial arrangements, known as conformers or rotamers, have distinct potential energies. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface.
For a molecule like this compound, rotation around the C1-C2 and C2-C3 bonds is of particular interest. The relative positions of the bulky chlorine atoms and the methyl group lead to various staggered and eclipsed conformations. The most stable conformations are typically those that minimize steric hindrance and unfavorable electrostatic interactions. In related molecules like other chlorinated butanes, anti conformations (where large groups are 180° apart) are generally more stable than gauche conformations (where they are 60° apart). Computational methods can precisely calculate the energy differences between these conformers, identifying the global energy minimum structure.
Vibrational Frequency Analysis
Vibrational analysis involves calculating the frequencies of the normal modes of vibration for a molecule. readthedocs.io These calculated frequencies correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. For a molecule to be a true energy minimum, all calculated vibrational frequencies must be real (positive). The presence of an imaginary frequency indicates a transition state or a higher-order saddle point. readthedocs.io
A detailed vibrational analysis of this compound would provide a theoretical spectrum that can be compared with experimental data to confirm its structure. researchgate.net The C-Cl stretching vibrations are particularly characteristic and are sensitive to the local conformation, typically appearing in the 500-800 cm⁻¹ region of the spectrum. umich.edu Force field calculations, often refined against experimental data or higher-level quantum calculations, are essential for accurately assigning these vibrational modes. researchgate.net
Table 2: Illustrative Calculated Vibrational Frequencies for this compound Note: This table presents a hypothetical selection of vibrational modes and frequencies based on general knowledge of similar molecules. researchgate.netumich.edu Specific calculated data for this compound is not available in the searched literature.
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~2980 | C-H Asymmetric Stretch (CH₃) |
| ~2950 | C-H Asymmetric Stretch (CH₂) |
| ~1450 | C-H Bend (Scissoring) |
| ~1250 | C-H Wagging/Twisting |
| ~750 | C-Cl Stretch |
| ~680 | C-Cl Stretch |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is indispensable for mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed picture of the reaction mechanism.
Transition State Geometries and Energetics
A transition state is the highest energy point along a reaction coordinate, representing the energetic barrier that must be overcome for a reaction to occur. stanford.edu Locating the geometry and energy of a transition state is a primary goal of reaction modeling. For this compound, a common reaction is dehydrochlorination, where a base removes a hydrogen atom and a chlorine atom is eliminated to form an alkene. acs.org
Computational methods can model this process by:
Locating the Transition State Structure: Identifying the specific molecular arrangement at the peak of the energy barrier.
Calculating the Activation Energy: Determining the energy difference between the reactants and the transition state. This value is critical for predicting the reaction rate.
Analyzing the Transition State's Vibrational Modes: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. readthedocs.io
For example, in a study of SN2 reactivity of various halogenated pollutants, computational approaches were used to examine transition state structures, although specific data for this compound was not provided. stanford.edu
Potential Energy Surface Mapping
A Potential Energy Surface (PES) is a multidimensional "map" that describes the energy of a molecular system as a function of its geometry. researchgate.net For a chemical reaction, the PES connects the valleys of reactants and products through the mountain pass of the transition state.
Mapping the PES for a reaction of this compound, such as its dehydrochlorination or substitution, provides a comprehensive understanding of the reaction dynamics. It allows chemists to visualize the lowest energy path (the reaction coordinate) and to identify any alternative pathways or reaction intermediates. While constructing a full PES is computationally intensive, it offers unparalleled insight into the factors that control reaction outcomes and selectivity. researchgate.net
Molecular Interactions and Solvation Effects
Computational methods can predict the molecule's interaction potential. For instance, the predicted collision cross-section (CCS) provides a measure of the molecule's size and shape in the gas phase, which influences its transport properties and interactions. The predicted CCS values for various adducts of this compound highlight how it interacts with different ions. uni.lu
Table 1: Predicted Collision Cross Section (CCS) for this compound Adducts uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 160.96861 | 128.0 |
| [M+Na]⁺ | 182.95055 | 137.4 |
| [M-H]⁻ | 158.95405 | 127.0 |
| [M+NH₄]⁺ | 177.99515 | 150.0 |
| [M+K]⁺ | 198.92449 | 133.0 |
| [M+HCOO]⁻ | 204.95953 | 135.7 |
| Data calculated using CCSbase. |
Predictive Modeling for Chemical Properties
Predictive modeling, using computational techniques, is a cornerstone of modern chemistry for estimating the physicochemical properties and biological activities of compounds, especially when experimental data is scarce. For halogenated alkanes like this compound, approaches such as group contribution methods (GCM) and artificial neural networks (ANNs) are employed to predict properties like critical temperature, boiling point, and heat capacity. dtu.dkresearchgate.net These models leverage the chemical structure to forecast behavior, providing a valuable tool for assessing new or untested substances. researchgate.net
Quantitative Structure-Property Relationships (QSPR) for Reactivity
Quantitative Structure-Property Relationship (QSPR) models are mathematical correlations that link the structural or property-based descriptors of a molecule to a specific activity or property. researchgate.netresearchgate.net These models are widely used to predict the reactivity and toxicity of chemicals, thereby reducing the need for extensive experimental testing. ijitee.org
For halogenated alkanes, QSPR models have been successfully developed for a range of properties, including boiling points and thermodynamic parameters. researchgate.net The accuracy of these models can be enhanced by focusing on specific subclasses of compounds, such as C1-C4 halogenated alkanes. researchgate.net In a study focused on the cytotoxicity of chlorinated alkanes, a Quantitative Structure-Toxicity Relationship (QSTR) model was developed using Density Functional Theory (DFT) based descriptors. ijitee.org This research included the isomer 1,1,3-trichlorobutane (B76395) and used descriptors like relative energy and dipole moment to predict the compound's toxicity (log EC50). ijitee.org
The reactivity of halogenated alkanes with atmospheric radicals, a key environmental degradation pathway, has also been modeled. A QSAR study on the reaction of chlorofluorocarbons (CFCs) with hydroxyl (OH) radicals used structural indices such as molecular connectivity, a kappa shape parameter, and electrotopological state values to model the reaction rate. tandfonline.com This demonstrates that reactivity can be effectively predicted using non-empirical, structure-based descriptors.
Table 2: Examples of Descriptors Used in QSPR/QSAR Models for Halogenated Alkanes
| Descriptor Type | Examples | Application | Source |
| Quantum Chemical | Relative Energy, Dipole Moment, E(HOMO) | Predicting cytotoxicity, various physicochemical properties | ijitee.orgnih.gov |
| Topological | Molecular Connectivity Index, Kappa Shape Parameter | Modeling reaction rates with OH radicals | tandfonline.com |
| Electrostatic | Electrostatic Potential (Vmin, Vmax) | Predicting vapor pressure, solubility | nih.gov |
| Molecular | Molecular Volume | Predicting various physicochemical properties | nih.gov |
Molecular Similarity in Halogenated Alkane Systems
The concept of molecular similarity is a fundamental principle in chem-informatics, stating that structurally similar molecules are likely to exhibit similar properties. uniroma1.it This "similar property principle" is the foundation for predictive models that estimate the properties of a target compound based on the known properties of its structural analogs. uniroma1.it Molecular similarity focuses on structural features like topology and shared substructures, whereas chemical similarity is based on physicochemical characteristics like boiling point or solubility. uniroma1.it
Similarity can be quantified using various methods, such as calculating the Euclidean distance between molecules in a multi-dimensional space defined by a set of molecular descriptors. scispace.com A study on a large set of 267 haloalkanes employed this technique, using topological indices to create a descriptor space and estimate normal boiling points. scispace.com This method allows for the rapid screening of compounds and prediction of their properties based on their proximity to known compounds in the descriptor space. scispace.com The study included data for isomers of trichlorobutane, providing estimated boiling points based on their structural similarity to other haloalkanes in the dataset. scispace.com
Table 3: Experimental and Similarity-Based Estimated Boiling Points for Trichlorobutane Isomers scispace.com
| Compound | Experimental Boiling Point (°C) | Estimated Boiling Point (°C) | Difference (°C) |
| 1,1,3-Trichlorobutane | 153.8 | 143.3 | 10.5 |
| 1,1,4-Trichlorobutane | 183.8 | 133.3 | 50.5 |
Advanced Spectroscopic Characterization and Analytical Methodologies for 1,3,3 Trichlorobutane
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy serves as a powerful, non-destructive tool for mapping the atomic framework of a molecule in solution. For 1,3,3-trichlorobutane, a combination of one-dimensional and multi-dimensional NMR techniques can provide an unambiguous assignment of its proton and carbon environments, as well as insights into its connectivity and stereochemistry.
Proton NMR (¹H NMR) for Proton Environment Characterization
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the three non-equivalent proton environments in the molecule. The electronegativity of the chlorine atoms significantly influences the chemical shifts of adjacent protons, causing them to resonate at lower fields (higher ppm values) than they would in a non-halogenated alkane.
The expected proton environments are:
-CH3 group (C4): The protons on the terminal methyl group are the most shielded and would appear as a singlet, as there are no adjacent protons to cause splitting.
-CH2- group adjacent to the -CCl2- group (C2): These methylene (B1212753) protons are deshielded by the two chlorine atoms on the adjacent carbon and would likely appear as a triplet due to coupling with the protons on C1.
-CH2Cl group (C1): These methylene protons are directly attached to a carbon bearing a chlorine atom, leading to significant deshielding. They would be expected to appear as a triplet due to coupling with the protons on C2.
A summary of the predicted ¹H NMR spectral data is presented in the table below.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CH3 (C4) | ~ 1.9 | Singlet (s) |
| -CH2- (C2) | ~ 2.5 - 3.0 | Triplet (t) |
| -CH2Cl (C1) | ~ 3.6 - 4.1 | Triplet (t) |
Carbon-13 NMR (¹³C NMR) for Carbon Backbone Elucidation
The expected carbon environments are:
-CH3 group (C4): This methyl carbon will be the most shielded and appear at the highest field (lowest ppm).
-CH2- group (C2): This methylene carbon is situated between a chlorinated carbon and a dichlorinated carbon, leading to a downfield shift.
-CH2Cl group (C1): The carbon directly bonded to a single chlorine atom will be significantly deshielded.
-CCl2- group (C3): The carbon atom bonded to two chlorine atoms will be the most deshielded, appearing at the furthest downfield position.
A summary of the predicted ¹³C NMR chemical shifts is presented in the table below.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH3 (C4) | ~ 30 - 35 |
| -CH2- (C2) | ~ 50 - 55 |
| -CH2Cl (C1) | ~ 45 - 50 |
| -CCl2- (C3) | ~ 85 - 95 |
Multi-dimensional NMR for Connectivity and Stereochemistry
To definitively establish the connectivity of the atoms in this compound, multi-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.
COSY (¹H-¹H Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, a cross-peak would be expected between the signals of the protons on C1 and C2, confirming their connectivity. The protons on the C4 methyl group would not show any COSY correlations as they are not coupled to any other protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal predicted around 3.6-4.1 ppm would show a correlation to the carbon signal around 45-50 ppm, confirming the -CH2Cl group.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns.
Fragmentation Pattern Analysis
In an electron ionization (EI) mass spectrometer, this compound would be subjected to a high-energy electron beam, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The fragmentation of the molecular ion is a predictable process that favors the formation of more stable carbocations and the loss of stable neutral molecules.
Key predicted fragmentation pathways for this compound include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to a chlorine atom is a common fragmentation pathway for haloalkanes. For this compound, this could lead to the loss of a methyl radical (•CH3) or a chloromethyl radical (•CH2Cl).
Loss of a chlorine radical: The C-Cl bond is relatively weak and can readily cleave to form a [M-Cl]⁺ ion.
Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl) from the molecular ion is a common fragmentation pathway for chlorinated alkanes. docbrown.info
A table of predicted major fragment ions and their corresponding mass-to-charge ratios (m/z) is provided below.
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (for ³⁵Cl isotopes) | Proposed Fragment Ion |
| 125 | [M-Cl]⁺ |
| 111 | [C4H6Cl2]⁺ |
| 91 | [C3H4Cl]⁺ |
| 75 | [C3H4Cl]⁺ |
| 49 | [CH2Cl]⁺ |
Isotopic Abundance Profiling
A characteristic feature of the mass spectrum of a chlorinated compound is the presence of isotopic peaks for any fragment containing chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively, giving a ratio of roughly 3:1.
For this compound, the molecular ion region will exhibit a distinctive pattern of peaks due to the presence of three chlorine atoms. The relative intensities of the isotopic peaks (M, M+2, M+4, M+6) can be predicted based on the binomial expansion of (a+b)³, where 'a' and 'b' are the abundances of ³⁵Cl and ³⁷Cl.
The predicted isotopic pattern for the molecular ion of this compound is shown in the table below.
Table 4: Predicted Isotopic Abundance Profile for the Molecular Ion [C4H7Cl3]⁺
| Ion | Isotopic Composition | Predicted Relative Intensity |
| M | [C4H7³⁵Cl3]⁺ | 100% |
| M+2 | [C4H7³⁵Cl2³⁷Cl]⁺ | ~98% |
| M+4 | [C4H7³⁵Cl³⁷Cl2]⁺ | ~32% |
| M+6 | [C4H7³⁷Cl3]⁺ | ~3.5% |
This characteristic isotopic signature is a powerful tool for confirming the presence and number of chlorine atoms in an unknown compound and its fragments during mass spectrometric analysis.
X-ray Diffraction Studies (for crystalline derivatives)
X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While this compound is a liquid under standard conditions, its crystalline derivatives can be synthesized and analyzed. This analysis provides precise bond lengths, bond angles, and conformational details that are unobtainable by other methods.
Studies on crystalline derivatives of related compounds, such as 1-aryl-4,4,4-trichloro-1,3-butanediones and various trichloromethyl-isoxazoles, demonstrate the power of this technique. researchgate.netresearchgate.net For instance, X-ray diffraction analysis of 4,4,4-trichloro-2-methyl-1-phenyl-1,3-butanedione and its analogues confirmed that they exist as cis-keto-enol tautomers in the solid state. researchgate.net Similarly, the crystal structure of a cyclized derivative of trichloroacetyl cyclohexanone (B45756) was confirmed to be a specific diastereoisomer (3S3aS/3R3aR) through X-ray analysis, resolving ambiguities that remained after NMR and computational studies. researchgate.net These examples highlight how X-ray diffraction of solid derivatives can elucidate complex structural and stereochemical features relevant to the parent compound's chemistry.
Chromatographic-Spectroscopic Coupling for Mixture Analysis
In practical applications, this compound is often part of a complex mixture containing isomers, reactants, and byproducts. The coupling of chromatographic separation techniques with powerful spectroscopic detectors is essential for analyzing such mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is the benchmark analytical technique for the separation and identification of volatile and semi-volatile organic compounds like this compound. cmro.innist.gov The process involves two key stages:
Gas Chromatography (GC): The sample is vaporized and passed through a long capillary column. etamu.edu Components of the mixture separate based on their boiling points and interactions with the column's stationary phase. Isomers of trichlorobutane can be resolved by using an appropriate column, such as a polar DB-624 capillary column, often with a slow temperature ramp to enhance separation.
Mass Spectrometry (MS): As each separated component exits the GC column, it enters the mass spectrometer. nist.gov Here, it is ionized, and the resulting charged fragments are sorted by their mass-to-charge (m/z) ratio. The resulting mass spectrum is a distinct fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification of the compound. cmro.innist.gov
GC-MS is routinely used to assess the purity of this compound and to identify and quantify isomeric impurities (e.g., 1,2,3-trichlorobutane (B98501), 1,2,4-trichlorobutane) and other related substances in a sample.
For large-scale purification and separation of trichlorobutane isomers, more advanced techniques are employed.
Extractive Distillation: This method is used to separate components with close boiling points. It involves adding a high-boiling solvent to the mixture, which alters the relative volatilities of the components, making their separation via distillation more efficient. For example, high-boiling solvents like dimethylformamide have been used to enhance the separation of C4 hydrocarbons, a principle applicable to chlorinated butanes. google.com
Crystallization: Fractional crystallization is another powerful purification method, particularly for separating isomers that have different melting points or solubilities. Low-temperature crystallization can be effective in removing more symmetric isomers from a mixture. For instance, this technique is used to recover the meso-isomer of 1,2,3,4-tetrachlorobutane (B46602) from the crude product containing the dl-isomer. google.com This principle can be applied to purify this compound by selectively crystallizing out other, higher-melting isomers or impurities.
Table 2: Analytical and Separation Methodologies for this compound
| Technique | Purpose | Principle | Key Application |
| GC-MS | Purity assessment, Isomer identification | Separation by boiling point/polarity, followed by mass-based detection and fragmentation analysis. nist.govetamu.edu | Quantifying this compound and identifying isomers like 1,2,3- and 1,2,4-trichlorobutane. |
| Extractive Distillation | Bulk separation of isomers | A high-boiling solvent is added to alter relative volatilities of components, enabling easier separation by distillation. google.com | Isolating this compound from other close-boiling isomers in a crude reaction mixture. |
| Crystallization | Purification | Separation based on differences in melting points and solubilities at low temperatures. google.com | Removing specific, often more symmetrical, isomeric impurities that can be selectively precipitated from the liquid mixture. |
Synthesis and Reactivity of 1,3,3 Trichlorobutane Derivatives and Analogues
Design and Synthesis of Functionalized 1,3,3-Trichlorobutane Structures
The synthesis of derivatives of this compound is primarily achieved through the introduction of new functional groups or by increasing the degree of halogenation. These processes allow for the creation of a diverse range of molecules with tailored properties.
Introduction of Additional Functional Groups
The functionalization of the this compound scaffold can be accomplished through various organic reactions, most notably nucleophilic substitution. In these reactions, the chlorine atoms act as leaving groups, allowing for their replacement by a variety of nucleophiles to introduce new functionalities.
For instance, reaction with hydroxide (B78521) ions (OH⁻), typically from a source like sodium hydroxide (NaOH), can lead to the formation of chlorinated butanols. Similarly, treatment with alkoxide ions (RO⁻) can yield chlorinated ethers. Another important functionalization pathway is the reaction with sodium azide (B81097) (NaN₃), which introduces an azido (B1232118) group (-N₃). nih.gov This azido group can then be further transformed, for example, through a 1,3-dipolar cycloaddition reaction with an alkyne to form a triazole ring, demonstrating the versatility of this approach in creating more complex heterocyclic structures. nih.gov
The specific conditions for these reactions, such as the choice of solvent and temperature, are critical in determining the outcome and yield of the desired functionalized product. Phase transfer catalysis can also be employed to enhance the reaction rate and efficiency, particularly when dealing with reactants in different phases. ekb.eg
Formation of Polyhalogenated Butanes
The synthesis of butanes with a higher degree of halogenation, such as tetrachlorobutanes, can be achieved through the further halogenation of trichlorobutane isomers. Radical halogenation, often initiated by UV light, can introduce additional chlorine atoms to the butane (B89635) chain. However, this method often results in a mixture of products due to the varying reactivity of the different C-H bonds within the molecule. pressbooks.pubwikipedia.org
For example, the free-radical chlorination of 1-chlorobutane (B31608) yields a mixture of dichlorobutane isomers, with the product distribution depending on the relative reactivity of the primary and secondary hydrogens. A similar process applied to a trichlorobutane isomer would be expected to yield tetrachlorobutanes. The direct halogenation of butane with chlorine gas can also lead to the formation of polyhalogenated butanes, including 1,1,3,3-tetrachlorobutane. smolecule.com
Comparative Chemical Reactivity of Trichlorobutane Isomers
The reactivity of trichlorobutane isomers is significantly influenced by the position of the chlorine atoms (positional isomerism) and their spatial arrangement (stereoisomerism). These structural differences affect the kinetics of their reactions and the types of products formed.
Positional Isomer Effects on Reaction Kinetics
The position of the chlorine atoms on the butane chain has a profound effect on the rate of chemical reactions. This is largely due to the stability of the intermediates formed during the reaction, such as carbocations or free radicals. For instance, in reactions proceeding through a carbocation intermediate (like an Sₙ1 reaction), the stability of the carbocation is key. Tertiary carbocations are more stable than secondary, which are in turn more stable than primary carbocations. Therefore, a trichlorobutane isomer that can form a more stable carbocation upon loss of a chloride ion will generally react faster. youtube.com
In radical halogenation reactions, the reactivity of hydrogen atoms follows the order: tertiary > secondary > primary. libretexts.orglibretexts.org This is because the resulting free radical is stabilized by hyperconjugation. For example, in the chlorination of 1-chlorobutane, the secondary hydrogens at the C-2 and C-3 positions are more reactive than the primary hydrogens at the C-4 position. The inductive effect of the existing chlorine atoms also plays a role by influencing the strength of the C-H bonds on adjacent carbons.
The following table illustrates the different isomers of trichlorobutane, highlighting the different types of carbon atoms which would influence their reactivity in both nucleophilic substitution and radical reactions.
| Isomer | IUPAC Name | Structure | Carbon Types |
| 1,1,1-Trichlorobutane | 1,1,1-Trichlorobutane | CH₃CH₂CH₂CCl₃ | Primary, Secondary |
| 1,1,2-Trichlorobutane | 1,1,2-Trichlorobutane | CH₃CH₂CHClCHCl₂ | Primary, Secondary |
| 1,1,3-Trichlorobutane (B76395) | 1,1,3-Trichlorobutane | CH₃CHClCH₂CHCl₂ | Primary, Secondary |
| 1,2,2-Trichlorobutane | 1,2,2-Trichlorobutane | CH₃CH₂CCl₂CH₂Cl | Primary, Secondary |
| 1,2,3-Trichlorobutane (B98501) | 1,2,3-Trichlorobutane | CH₃CHClCHClCH₂Cl | Primary, Secondary |
| This compound | This compound | CH₃CCl₂CH₂CH₂Cl | Primary, Secondary, Tertiary |
| 1,1,4-Trichlorobutane | 1,1,4-Trichlorobutane | ClCH₂CH₂CH₂CHCl₂ | Primary, Secondary |
Note: The classification of carbon atoms as primary, secondary, or tertiary is based on the number of other carbon atoms they are bonded to.
Stereoisomer Differences in Reactivity
Stereoisomers are molecules with the same molecular formula and connectivity but different arrangements of atoms in three-dimensional space. wikipedia.org There are two main types: enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). wikipedia.orgbyjus.comsydney.edu.au
While enantiomers have identical physical properties (except for the direction of rotation of plane-polarized light) and identical reactivity with achiral reagents, they can exhibit different reactivity with other chiral molecules, such as enzymes. wikipedia.org
Diastereomers, on the other hand, have different physical properties and can have significantly different chemical reactivities, even with achiral reagents. byjus.com This is because the different spatial arrangements of the atoms can lead to different steric hindrances and electronic effects, which in turn affect the stability of transition states and the rate of reaction. For example, the dehydrohalogenation of a trichlorobutane with multiple stereocenters could lead to different alkene products at different rates depending on which diastereomer is used as the starting material. The formation of a meso compound, which has stereocenters but is achiral due to an internal plane of symmetry, is also a possibility for certain trichlorobutane isomers. sydney.edu.au
Pathways for Conversion to Other Halogenated Alkanes, Alkenes, and Dienes
Trichlorobutanes are versatile starting materials for the synthesis of other halogenated compounds, including other halogenated alkanes, alkenes, and dienes. These transformations are typically achieved through substitution, elimination (dehydrohalogenation), or dehalogenation reactions.
Under basic conditions, trichlorobutanes can undergo elimination reactions where a hydrogen atom and a chlorine atom from adjacent carbons are removed to form a double bond, yielding a dichlorobutene (B78561). For example, 1,2,3-trichlorobutane can be converted into dichlorobutene isomers, which are valuable precursors for the synthesis of chloroprene (B89495). The specific dichlorobutene isomer formed depends on the reaction conditions and the structure of the starting trichlorobutane.
Further elimination of a second molecule of HCl from a dichlorobutene can lead to the formation of a chlorobutadiene. Dehydrohalogenation of polyhalogenobutanes is a known method for producing mixed halogenobuta-1,3-dienes. researchgate.net
Dehalogenation, the removal of two halogen atoms, can also be used to create unsaturated compounds. For instance, reacting a vicinal dihalide (a compound with halogens on adjacent carbons) with a metal like zinc can produce an alkene. wikipedia.org A tetrachlorobutane, which could be synthesized from a trichlorobutane, can be dehalogenated to form a dichlorobutene. For example, 1,1,2,2-tetrachlorobutane can be dehalogenated with zinc dust to produce a mixture of cis- and trans-1,2-dichloro-1-butene. cdnsciencepub.com
The following table summarizes some possible conversion pathways for trichlorobutanes:
| Starting Material | Reaction Type | Reagents | Product Type |
| Trichlorobutane | Nucleophilic Substitution | NaOH, NaN₃, etc. | Chlorinated alcohols, azides, etc. |
| Trichlorobutane | Dehydrohalogenation | Strong base (e.g., KOH) | Dichlorobutene |
| Dichlorobutene | Dehydrohalogenation | Strong base (e.g., KOH) | Chlorobutadiene |
| Tetrachlorobutane | Dehalogenation | Zinc dust | Dichlorobutene |
Synthesis of Dichlorobutene Isomers
There is no direct evidence in the searched literature for the synthesis of dichlorobutene isomers specifically from the dehydrochlorination of this compound. Research on the synthesis of dichlorobutene isomers as chloroprene precursors has predominantly focused on the dehydrochlorination of 1,2,3-trichlorobutane.
Table 1: Dehydrochlorination of 1,2,3-Trichlorobutane
| Reactant | Reagents | Temperature | Products | Yield | Reference |
|---|---|---|---|---|---|
| 1,2,3-Trichlorobutane | Solid KOH or NaOH (anhydrous) | 80–120°C | Mixture of 2,3-dichloro-1-butene and 1,2-dichloro-2-butene | >85% |
Formation of Chloroprene Precursors
The formation of chloroprene precursors from this compound is not described in the available literature. The established route to chloroprene involves the dehydrochlorination of 3,4-dichloro-1-butene, which is primarily synthesized from 1,3-butadiene (B125203). wikipedia.org The dichlorobutene isomers obtained from 1,2,3-trichlorobutane are considered valuable precursors for chloroprene.
Applications of 1,3,3 Trichlorobutane in Organic Synthesis and Materials Science
Intermediate in the Synthesis of Complex Organic Molecules
The primary application of 1,3,3-trichlorobutane in organic chemistry is its function as an intermediate or building block. ontosight.ai The presence of multiple chlorine atoms provides reactive sites for a variety of chemical transformations, allowing for the construction of more intricate molecular architectures.
Precursors for Fine Chemicals
This compound serves as a starting material in the multi-step synthesis of various fine chemicals. These are pure, single substances produced in limited quantities and are often used in specialized applications. The reactivity of the carbon-chlorine bonds in this compound allows for its conversion into molecules with significant commercial and industrial value.
Research and industrial applications have identified it as a key precursor for several classes of fine chemicals.
Table 1: Fine Chemicals Derived from this compound
| Category of Fine Chemical | Specific Examples | Role of this compound |
| Pesticides | Various Herbicides, Insecticides | Provides a hydrocarbon backbone that can be functionalized to create the active ingredient. |
| Pharmaceuticals | Drug Intermediates | Acts as a foundational molecule for building more complex drug structures. |
| Surfactants | Specialty Surface-Active Agents | The butane (B89635) chain can be modified and incorporated into larger molecules to create compounds with both hydrophobic and hydrophilic properties. |
| Antifungal Agents | Various Fungicidal Compounds | Serves as a raw material for synthesizing molecules with biological activity against fungi. |
This table summarizes the role of this compound as a precursor in the synthesis of various fine chemicals.
Building Blocks for Polymer Monomers
In the realm of materials science, this compound is utilized as a foundational building block for the synthesis of specific polymer monomers. Monomers are the repeating molecular units that link together to form a polymer. The transformation of this compound into a monomer typically involves chemically modifying its structure to introduce a polymerizable functional group, such as a double bond.
Table 2: Role of this compound in Monomer Synthesis
| Process Step | Description | Resulting Feature |
| Dehydrochlorination | Elimination of hydrogen chloride (HCl) from the this compound molecule. | Creation of carbon-carbon double bonds. |
| Functionalization | Further chemical reactions to add or modify functional groups. | A tailored monomer with specific properties for polymerization. |
This table outlines the general steps for converting this compound into a polymer monomer.
Role in Methodological Development in Synthetic Chemistry
Beyond its direct application in producing other chemicals, this compound and similar halogenated compounds are valuable tools for chemists developing new synthetic methods and understanding reaction mechanisms.
Studies on New Reaction Pathways
The study of molecules like this compound helps to expand the toolkit of synthetic chemists. Its structure allows for the investigation of various reaction types, particularly elimination and substitution reactions. The arrangement of chlorine atoms influences the outcome of these reactions, providing insight into the fundamental principles of chemical reactivity.
A significant area of study is the elimination of hydrogen chloride (dehydrochlorination) from polyhalogenated butanes to form halogenobutadienes. These dienes are themselves valuable monomers and intermediates. By varying reaction conditions (e.g., base, solvent, temperature), chemists can study how to control which products are formed, leading to the development of new and more efficient synthetic routes.
Table 3: Potential Reaction Pathways for this compound
| Reaction Type | Description | Potential Products |
| Elimination (Dehydrochlorination) | Removal of one or more molecules of HCl. | Dichlorobutenes, Chlorobutadienes |
| Nucleophilic Substitution | Replacement of a chlorine atom with another functional group (e.g., -OH, -OR, -CN). | Substituted butanes (alcohols, ethers, nitriles) |
This table details the primary reaction pathways that are studied using this compound as a model substrate.
Catalyst Development using Halogenated Substrates
The development of new catalysts is a cornerstone of modern chemistry, aiming to make reactions faster, more selective, and more energy-efficient. Halogenated alkanes like this compound serve as important test substrates for new catalytic systems, particularly for reactions involving the cleavage of carbon-halogen bonds.
For instance, developing catalysts for dehydrohalogenation is a significant area of research. google.comresearchgate.net Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, are often employed to improve the reaction rates between a chlorinated organic compound and an aqueous base. google.com Furthermore, metallic catalysts, including those based on palladium or nickel, are studied for their ability to facilitate reductive dehalogenation, a process that replaces chlorine atoms with hydrogen. rsc.orgdss.go.th By testing these catalysts on substrates like this compound, researchers can gauge their effectiveness, optimize reaction conditions, and develop more robust catalytic systems for broader applications, including environmental remediation and fine chemical synthesis. dss.go.th
Environmental Transformation Mechanisms and Persistence in Chemical Systems
Biotic Transformation Mechanisms
The transformation of chlorinated hydrocarbons by living organisms, particularly microorganisms, is a critical component of their environmental fate. These biotic processes are often enzyme-mediated and can lead to the partial or complete detoxification of the contaminant.
Microbial Mediated Dehalogenation
Microorganisms have evolved various enzymatic mechanisms to cleave carbon-halogen bonds, a process known as dehalogenation. This is a key step in the biodegradation of chlorinated compounds. The effectiveness of microbial dehalogenation is highly dependent on the structure of the chlorinated alkane, including the chain length and the position of the chlorine atoms.
Studies on other chlorinated alkanes have shown that terminal chlorine atoms are generally more susceptible to microbial attack than those in the middle of a carbon chain. nih.govoup.com For 1,3,3-trichlorobutane, the presence of a chlorine atom on the first carbon (a terminal position) suggests that it could be a potential site for initial microbial attack. However, the geminal dichloro- group (two chlorine atoms on the same carbon) at the third position may present a greater challenge for some dehalogenating enzymes. Both aerobic and anaerobic microorganisms can mediate dehalogenation. Under anaerobic conditions, reductive dechlorination is a common pathway, where chlorine atoms are sequentially replaced by hydrogen atoms. enviroforensics.comdiva-portal.orgclemson.eduepa.gov Aerobic dehalogenation can occur through hydrolytic or oxygenolytic mechanisms. nih.govoup.com
Enzymatic Biotransformation Processes
Specific enzymes, known as dehalogenases, are responsible for catalyzing the cleavage of carbon-halogen bonds. These enzymes exhibit a range of substrate specificities. For instance, haloalkane dehalogenases can convert haloalkanes to their corresponding alcohols. mdpi.com
The biotransformation of chlorinated alkanes can lead to the formation of hydroxylated metabolites. nih.govresearchgate.net In the case of this compound, enzymatic hydroxylation could lead to the formation of chlorinated butanols. The dehalogenase LinB from Sphingobium indicum, for example, has been shown to transform short-chain chlorinated paraffins into mono- and di-hydroxylated products. nih.govresearchgate.net The initial step in the aerobic degradation of many chlorinated alkanes is often an oxygenolytic attack catalyzed by mono- or dioxygenases, which can lead to the formation of an unstable intermediate that subsequently eliminates the halogen. nih.govoup.com
Table 2: Potential Enzymatic Biotransformation Products of this compound
| Enzyme Class | Proposed Reaction | Potential Products |
| Haloalkane Dehalogenase | Hydrolytic Dehalogenation | Chlorinated Butanols, Butanediols |
| Monooxygenase | Oxygenolytic Dehalogenation | Chlorinated Butanols, Aldehydes, or Carboxylic Acids |
| Reductases | Reductive Dechlorination | Dichlorobutanes, Monochlorobutanes |
Note: This table represents potential transformation pathways based on known enzymatic activities on similar chlorinated compounds.
Advanced Oxidation and Reduction Processes for Degradation Studies
In addition to natural degradation pathways, various engineered systems have been developed to treat water and soil contaminated with chlorinated hydrocarbons. These include advanced oxidation processes (AOPs) and advanced reduction processes.
AOPs generate highly reactive species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic compounds. nih.govkirj.eeresearchgate.netmdpi.commdpi.com Common AOPs include UV/H₂O₂, UV/O₃, and Fenton's reagent (Fe²⁺/H₂O₂). These processes are capable of breaking the strong carbon-chlorine bonds, leading to the mineralization of chlorinated alkanes to carbon dioxide, water, and chloride ions. nih.gov While specific studies on the application of AOPs to this compound are lacking, the effectiveness of these technologies on other recalcitrant chlorinated compounds suggests they would be a viable treatment option. kirj.eemdpi.com
Advanced reduction processes, such as the use of zero-valent iron (ZVI), have also been shown to be effective in degrading chlorinated hydrocarbons. nih.gov ZVI can act as an electron donor, promoting the reductive dechlorination of these compounds. This process can transform highly chlorinated compounds into less chlorinated and often less toxic products. nih.gov
Table 3: Overview of Advanced Oxidation and Reduction Processes for Chlorinated Hydrocarbons
| Process | Primary Reactive Species | General Mechanism |
| UV/H₂O₂ | Hydroxyl Radical (•OH) | Photolysis of H₂O₂ generates •OH, which oxidizes the organic compound. |
| UV/O₃ | Hydroxyl Radical (•OH), Ozone (O₃) | Photolysis of O₃ and reaction of O₃ with water generates •OH. |
| Fenton's Reagent | Hydroxyl Radical (•OH) | Reaction of Fe²⁺ with H₂O₂ produces •OH. |
| Zero-Valent Iron (ZVI) | Electrons (e⁻) | ZVI donates electrons, leading to reductive dechlorination. |
Analytical Approaches for Environmental Chemical Monitoring
The accurate and sensitive detection of this compound in environmental matrices is essential for assessing its distribution, fate, and potential risks. The analytical methods for this compound are generally based on those developed for other volatile organic compounds (VOCs) and chlorinated hydrocarbons.
Trace Analysis in Environmental Matrices
Due to its volatile nature, the analysis of this compound in environmental samples such as water, soil, and air typically involves gas chromatography (GC) coupled with a sensitive detector, most commonly a mass spectrometer (MS).
Sample Preparation:
The initial step in the analysis of environmental samples is the extraction and concentration of the target analyte. The choice of technique depends on the sample matrix.
Water Samples: For water samples, purge-and-trap is a widely used technique for extracting volatile organic compounds. epa.gov An inert gas is bubbled through the water sample, stripping the volatile compounds, which are then trapped on a sorbent material. The sorbent is subsequently heated to release the analytes into the GC system. Solid-phase microextraction (SPME) is another effective technique that involves exposing a coated fiber to the water sample to adsorb the analytes, which are then thermally desorbed in the GC inlet. diva-portal.org
Soil and Sediment Samples: The extraction of this compound from solid matrices like soil and sediment can be achieved using solvent extraction . helcom.fi A suitable organic solvent is used to dissolve the compound from the sample matrix. The resulting extract is then concentrated before GC analysis. Care must be taken to handle samples properly to avoid the loss of volatile compounds during storage and preparation. helcom.fi
Instrumental Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of this compound.
Gas Chromatography (GC): The GC separates the components of a mixture based on their volatility and interaction with the stationary phase of the chromatographic column. For the separation of chlorinated hydrocarbon isomers, a polar capillary column, such as a DB-624, is often recommended to achieve good resolution. The temperature program of the GC oven is optimized to ensure the separation of this compound from other compounds that may be present in the sample.
Mass Spectrometry (MS): The MS detector identifies compounds by bombarding them with electrons to create charged fragments, which are then separated based on their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint of the compound. The mass spectrum of this compound can be found in public databases such as PubChem. nih.gov For trace analysis, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring only the characteristic mass fragments of the target compound.
Method Development for Environmental Sample Characterization
Developing a robust analytical method for this compound in environmental samples requires careful optimization of several parameters.
Method Validation:
A developed analytical method must be validated to ensure its accuracy, precision, and reliability. This involves determining key performance characteristics, including:
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
Linearity: The range over which the instrument response is proportional to the analyte concentration.
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or spiked samples.
Precision: The degree of agreement among a series of individual measurements, typically expressed as the relative standard deviation (RSD).
The following table provides a general overview of the analytical techniques applicable to the determination of this compound in environmental samples.
| Analytical Step | Technique | Key Considerations for this compound |
| Sample Collection | Grab sampling | Use of appropriate containers to prevent volatilization. |
| Extraction (Water) | Purge-and-Trap | Optimization of purge gas flow rate, purge time, and trap material. |
| Solid-Phase Microextraction (SPME) | Selection of appropriate fiber coating, extraction time, and temperature. | |
| Extraction (Soil/Sediment) | Solvent Extraction | Choice of an efficient and selective solvent; ensuring complete extraction. |
| Analysis | Gas Chromatography (GC) | Use of a suitable capillary column (e.g., polar) for isomer separation; optimization of temperature program. |
| Detection | Mass Spectrometry (MS) | Use of electron ionization (EI) and monitoring of characteristic mass fragments for identification and quantification. |
| Quantification | External or Internal Standard Calibration | Use of a certified standard of this compound for accurate quantification. |
Q & A
Q. What are the recommended synthesis pathways for 1,3,3-trichlorobutane, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via radical chlorination of 1-chlorobutane or selective addition reactions. For example, halogenation of alkenes using Cl2 in non-polar solvents (e.g., CCl4) under UV light can yield polychlorinated derivatives . Catalytic systems, such as Fe-based catalysts with alkyl phosphates, may improve regioselectivity for this compound . Optimization involves adjusting Cl2 stoichiometry, reaction temperature (e.g., 40–60°C), and catalyst loading (1–5 mol%). Monitor reaction progress via GC-MS to minimize over-chlorination byproducts.
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- <sup>1</sup>H NMR : Expect signals for CH2Cl groups (δ 3.5–4.0 ppm) and adjacent CH2/CH3 protons (δ 1.2–1.8 ppm). Splitting patterns depend on neighboring Cl substituents.
- <sup>13</sup>C NMR : Chlorinated carbons appear at δ 40–50 ppm, while non-chlorinated carbons are δ 20–30 ppm.
- IR : C-Cl stretches at 550–650 cm<sup>-1</sup> and C-H stretches at 2800–3000 cm<sup>-1</sup>.
- Mass Spec : Parent ion at m/z 161 (C4H7Cl3<sup>+</sup>) and fragments at m/z 126 (C3H5Cl2</sup>+) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and goggles. Work in a fume hood to avoid inhalation (acute toxicity H302 ).
- Storage : Keep in airtight, glass containers at 0–6°C to prevent degradation .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent HCl release .
Advanced Research Questions
Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic substitution (SN) reactions?
- Methodological Answer : The 1,3,3-trichloro configuration creates steric hindrance at the central carbon, favoring SN1 mechanisms due to carbocation stabilization (tertiary carbocation at C2). Kinetic studies in polar solvents (e.g., ethanol/water) show rate dependence on solvent polarity and nucleophile strength. Use isotopic labeling (e.g., <sup>36</sup>Cl) to track substitution pathways . Competing elimination (E2) can occur under basic conditions; mitigate by controlling pH (<7) and temperature (<50°C).
Q. What analytical methods are most effective for quantifying trace impurities in this compound samples?
- Methodological Answer :
- GC-ECD : Detects chlorinated impurities (e.g., 1,2,3-trichlorobutane) at ppb levels. Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas.
- HPLC-UV : Quantifies non-volatile byproducts (e.g., chlorinated alcohols) using a C18 column and 220 nm detection .
- Headspace-GC/MS : Identifies volatile degradation products (e.g., HCl, chloroethenes) after thermal stress testing (60°C for 24 hrs) .
Q. How can computational chemistry predict the environmental persistence and toxicity of this compound?
- Methodological Answer :
- QSAR Models : Estimate biodegradation half-lives (e.g., EPI Suite) using log P (~2.8) and molecular volume. Predict moderate persistence (t1/2 >60 days in soil) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Cl bonds (~320 kJ/mol) to assess photolytic degradation potential.
- Toxicity Prediction : Use OECD Toolbox to flag hepatotoxicity (CCl3 groups) and genotoxicity (alkyl chlorides) . Validate with in vitro assays (e.g., Ames test).
Q. How can discrepancies in reported thermodynamic data (e.g., boiling point, ΔHvap) for this compound be resolved?
- Methodological Answer :
- Experimental Replication : Measure boiling point using a calibrated ebulliometer (reported range: 151–155°C ). Control for atmospheric pressure and purity (>98% by GC).
- Data Harmonization : Cross-reference with analogous compounds (e.g., 1,1,3-trichlorobutane ΔHvap ≈ 38 kJ/mol ). Use group contribution methods (e.g., Joback) to estimate missing values.
- Meta-Analysis : Statistically aggregate literature data, weighting studies with rigorous impurity correction (e.g., DSC for ΔHfus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
